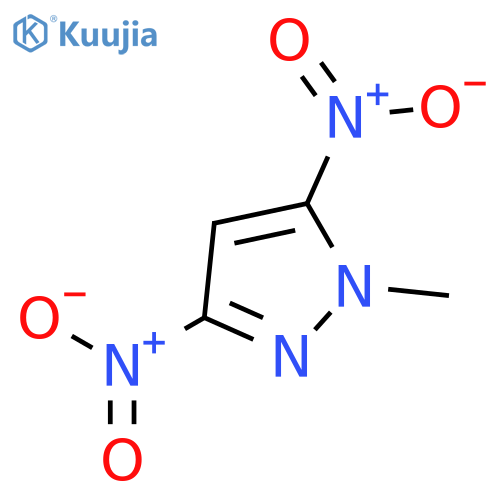Cas no 32683-48-0 (1H-Pyrazole,1-methyl-3,5-dinitro-)

1H-Pyrazole,1-methyl-3,5-dinitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole,1-methyl-3,5-dinitro-
- 1-Methyl-3,5-dinitro-1H-pyrazole
- 1-methyl-3,5-dinitropyrazole
- DTXSID00186353
- 32683-48-0
- AKOS003238648
- SCHEMBL18418866
-
- インチ: InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3
- InChIKey: UWSPNIADTGDCIW-UHFFFAOYSA-N
- ほほえんだ: CN1C([N+]([O-])=O)=CC([N+]([O-])=O)=N1
計算された属性
- せいみつぶんしりょう: 172.02332
- どういたいしつりょう: 172.023
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 110Ų
じっけんとくせい
- 密度みつど: 1.83±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 66 ºC (heptane )
- ふってん: 327.3°Cat760mmHg
- フラッシュポイント: 151.7°C
- 屈折率: 1.708
- ようかいど: 微溶性(3.6 g/l)(25ºC)、
- PSA: 104.1
- じょうきあつ: 0.0±0.7 mmHg at 25°C
1H-Pyrazole,1-methyl-3,5-dinitro- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-Pyrazole,1-methyl-3,5-dinitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552194-100 mg |
1-Methyl-3,5-dinitro-1H-pyrazole; . |
32683-48-0 | 100MG |
€454.70 | 2022-03-01 | ||
| abcr | AB552194-250 mg |
1-Methyl-3,5-dinitro-1H-pyrazole; . |
32683-48-0 | 250MG |
€614.30 | 2022-03-01 | ||
| Crysdot LLC | CD11144824-10g |
1-Methyl-3,5-dinitro-1H-pyrazole |
32683-48-0 | 95+% | 10g |
$1062 | 2024-07-15 | |
| abcr | AB552194-500 mg |
1-Methyl-3,5-dinitro-1H-pyrazole; . |
32683-48-0 | 500MG |
€811.70 | 2022-03-01 | ||
| abcr | AB552194-1 g |
1-Methyl-3,5-dinitro-1H-pyrazole; . |
32683-48-0 | 1g |
€1,107.30 | 2022-03-01 | ||
| Crysdot LLC | CD11144824-5g |
1-Methyl-3,5-dinitro-1H-pyrazole |
32683-48-0 | 95+% | 5g |
$639 | 2024-07-15 |
1H-Pyrazole,1-methyl-3,5-dinitro- 関連文献
-
Ping Yin,Chunlin He,Jean'ne M. Shreeve J. Mater. Chem. A 2016 4 1514
-
Pengfei Zhai,Chengying Shi,Shengxiang Zhao,Zongshu Mei,Yinguang Pan RSC Adv. 2019 9 19390
-
3. Studies in azole chemistry. Part 2. Nitration of 1,4,5-trimethylimidazole 3-oxide and 1-methylpyrazole 2-oxide, and some reactions of the productsIan J. Ferguson,Kenneth Schofield,James W. Barnett,M. Ross Grimmett J. Chem. Soc. Perkin Trans. 1 1977 672
-
Qing Ma,Tao Jiang,Yu Chi,Ya Chen,Jun Wang,Jinglun Huang,Fude Nie New J. Chem. 2017 41 4165
-
Krishna Pandey,Prachi Bhatia,Khwaja Mohammad,Vikas D. Ghule,Dheeraj Kumar Org. Biomol. Chem. 2023 21 6604
1H-Pyrazole,1-methyl-3,5-dinitro-に関する追加情報
1H-Pyrazole, 1-Methyl-3,5-Dinitro (CAS No. 32683-48-0): An Overview of Its Properties, Applications, and Recent Research
1H-Pyrazole, 1-methyl-3,5-dinitro (CAS No. 32683-48-0) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methyl group and two nitro groups. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable building block in various applications.
The molecular formula of 1H-Pyrazole, 1-methyl-3,5-dinitro is C5H4N4O4, and its molecular weight is approximately 180.11 g/mol. The compound is typically synthesized through a series of well-established chemical reactions, including the nitration of 1-methylpyrazole. The resulting product is a yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
In terms of its chemical properties, 1H-Pyrazole, 1-methyl-3,5-dinitro exhibits strong electron-withdrawing effects due to the presence of the nitro groups. This characteristic makes it highly reactive in various organic transformations, such as nucleophilic substitution and electrophilic aromatic substitution reactions. Additionally, the compound's ability to form stable complexes with metal ions has led to its use in coordination chemistry and the development of novel catalysts.
In the realm of medicinal chemistry, 1H-Pyrazole, 1-methyl-3,5-dinitro has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in both in vitro and in vivo models.
Beyond its medicinal applications, 1H-Pyrazole, 1-methyl-3,5-dinitro has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic electronic materials. Research in this area has focused on incorporating this compound into polymer matrices to create conductive materials with enhanced performance characteristics. A notable example is the use of 1H-Pyrazole, 1-methyl-3,5-dinitro-based polymers in organic photovoltaic devices, where they have shown improved light absorption and charge transport properties.
The environmental impact of 1H-Pyrazole, 1-methyl-3,5-dinitro is another area of active research. Studies have investigated its biodegradability and potential ecological effects to ensure its safe use in industrial applications. Preliminary findings suggest that under certain conditions, the compound can be effectively degraded by microorganisms, reducing its environmental persistence.
In conclusion, 1H-Pyrazole, 1-methyl-3,5-dinitro (CAS No. 32683-48-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it a valuable tool for researchers and developers working in organic synthesis, medicinal chemistry, materials science, and environmental science. As ongoing research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow even further.
32683-48-0 (1H-Pyrazole,1-methyl-3,5-dinitro-) 関連製品
- 54210-33-2(1-Methyl-5-nitro-1H-pyrazole)
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)
- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)
